3-Chloro-4-fluorophenyl cyclobutyl ketone
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Overview
Description
3-Chloro-4-fluorophenyl cyclobutyl ketone is an organic compound with the molecular formula C11H10ClFO It is a ketone derivative characterized by the presence of a cyclobutyl ring attached to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorophenyl cyclobutyl ketone typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.
Substitution Reactions: The phenyl ring is then functionalized with chlorine and fluorine atoms through electrophilic aromatic substitution reactions.
Ketone Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives with the ketone group reduced to a hydroxyl group.
Substitution Products: Phenyl derivatives with different substituents replacing chlorine or fluorine atoms.
Scientific Research Applications
3-Chloro-4-fluorophenyl cyclobutyl ketone has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorophenyl cyclobutyl ketone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a range of chemical transformations, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenyl cyclopropyl ketone
- 3-Chloro-4-fluorophenyl cyclopentyl ketone
- 3-Chloro-4-fluorophenyl cyclohexyl ketone
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkyl ring (cyclobutyl, cyclopropyl, cyclopentyl, cyclohexyl).
- Chemical Properties: These structural variations can lead to differences in reactivity, stability, and physical properties.
- Applications: While all these compounds may be used in similar research contexts, their specific applications can vary based on their unique chemical properties.
3-Chloro-4-fluorophenyl cyclobutyl ketone stands out due to its balanced reactivity and stability, making it a versatile compound in various scientific research fields.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-cyclobutylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c12-9-6-8(4-5-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHPGSAKSWCOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642536 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-88-0 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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